

(S)-(1-Methoxyethyl)benzene CAS number and identification

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Compound of Interest

Compound Name: (S)-(1-Methoxyethyl)benzene

Cat. No.: B15281690

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In-Depth Technical Guide to (S)-(1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(1-Methoxyethyl)benzene**, a chiral aromatic ether. It details its chemical identity, physical properties, and methods for its stereoselective synthesis and characterization. Additionally, it explores the potential biological activities of related styryl compounds, offering insights for drug discovery and development.

Core Identification

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-methoxy-1-phenylethane, is a chiral organic compound. Its unique spatial arrangement, designated by the (S)-configuration, is crucial for its specific interactions in chiral environments, a key consideration in pharmaceutical and biological research.

Table 1: Chemical Identification of **(S)-(1-Methoxyethyl)benzene**

| Identifier | Value | Source |
|-------------------|----------------------------------|---------------|
| CAS Number | 2511-06-0 | Sigma-Aldrich |
| IUPAC Name | [(1S)-1-methoxyethyl]benzene | PubChem[1] |
| Molecular Formula | C ₉ H ₁₂ O | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| InChI Key | PLKSMSKTENNPEJ-QMMMGPBSA-N | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--OC | PubChem[1] |

Physicochemical Properties

The physical characteristics of **(S)-(1-Methoxyethyl)benzene** are essential for its handling, formulation, and application in various experimental settings. While specific experimental data for the pure (S)-enantiomer is limited, data for the racemic mixture provides a close approximation.

Table 2: Physicochemical Data of (1-Methoxyethyl)benzene

| Property | Value | Conditions | Source |
|------------------|----------------------------------|------------|---------------------------|
| Boiling Point | 77 °C | 53 Torr | Hoffman Fine Chemicals[2] |
| Molecular Weight | 136.1910 g/mol | - | NIST WebBook[3] |
| Formula | C ₉ H ₁₂ O | - | NIST WebBook[3] |

Experimental Protocols

The enantioselective synthesis and characterization of **(S)-(1-Methoxyethyl)benzene** are critical for obtaining the pure enantiomer required for specialized research.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

A common and effective method for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. This protocol outlines the enzymatic resolution of racemic 1-phenylethanol, a precursor to **(S)-(1-Methoxyethyl)benzene**, followed by etherification.

1. Enzymatic Kinetic Resolution of (±)-1-Phenylethanol:[4]

- Materials: Racemic (±)-1-phenylethanol, vinyl acetate, Novozyme 435 (immobilized lipase B from *Candida antarctica*), n-hexane.
- Procedure:
 - Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.
 - Add vinyl acetate as the acyl donor.
 - Add Novozyme 435 (e.g., 11 mg/mL).
 - Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes) to achieve approximately 50% conversion. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.
 - Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).
 - Upon reaching the desired conversion, remove the enzyme by filtration.
 - Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate product by column chromatography.

2. Etherification of (S)-1-Phenylethanol:

- Materials: Enantiomerically enriched (S)-1-phenylethanol, a strong base (e.g., sodium hydride), and a methylating agent (e.g., methyl iodide) in an aprotic solvent like

tetrahydrofuran (THF).

- Procedure:
 - In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-1-phenylethanol in anhydrous THF.
 - Cool the solution in an ice bath and slowly add sodium hydride to form the corresponding alkoxide.
 - After the evolution of hydrogen gas ceases, add methyl iodide dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
 - Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the resulting **(S)-(1-Methoxyethyl)benzene** by distillation or column chromatography.

Characterization Methods

1. Chiral High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the enantiomeric excess (e.e.) of the synthesized **(S)-(1-Methoxyethyl)benzene**.
- Typical System: A chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a mobile phase consisting of a mixture of hexane and isopropanol.
- Detection: UV detector at a suitable wavelength (e.g., 254 nm).

- Procedure: Inject a dilute solution of the sample onto the column and monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the e.e.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure of the synthesized compound.
- ^1H NMR: Expected signals would include a quartet for the methine proton (CH), a doublet for the methyl group adjacent to the chiral center, a singlet for the methoxy group, and multiplets for the aromatic protons.
- ^{13}C NMR: Expected signals would correspond to the different carbon environments in the molecule.
- Note: Standard NMR will not distinguish between enantiomers. Chiral shift reagents may be used to resolve the signals of the two enantiomers if necessary.

Potential Biological Activity and Signaling Pathways

While specific biological studies on **(S)-(1-Methoxyethyl)benzene** are not widely reported, the broader class of styryl compounds has been investigated for various biological activities. These activities are often linked to their ability to modulate cellular signaling pathways.

Styryl lactones, a class of compounds containing a styryl moiety, have been shown to induce apoptosis in cancer cells.[1][5] This suggests that compounds with a styryl-like fragment, such as **(S)-(1-Methoxyethyl)benzene**, could potentially interact with cellular pathways that regulate cell death.

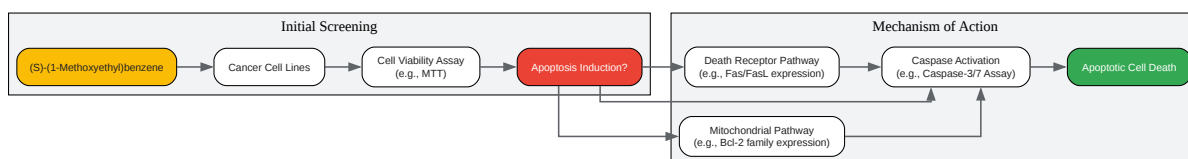
The styryl group can act as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules. This reactivity can be a basis for its biological effects.[6]

Furthermore, the cis-trans isomerization of the styryl double bond can significantly impact biological activity by altering the molecule's shape and its fit into biological targets.[7]

Styrylchromones, another class of related compounds, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[8]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical workflow for investigating the biological effects of **(S)-(1-Methoxyethyl)benzene** could focus on apoptosis induction.



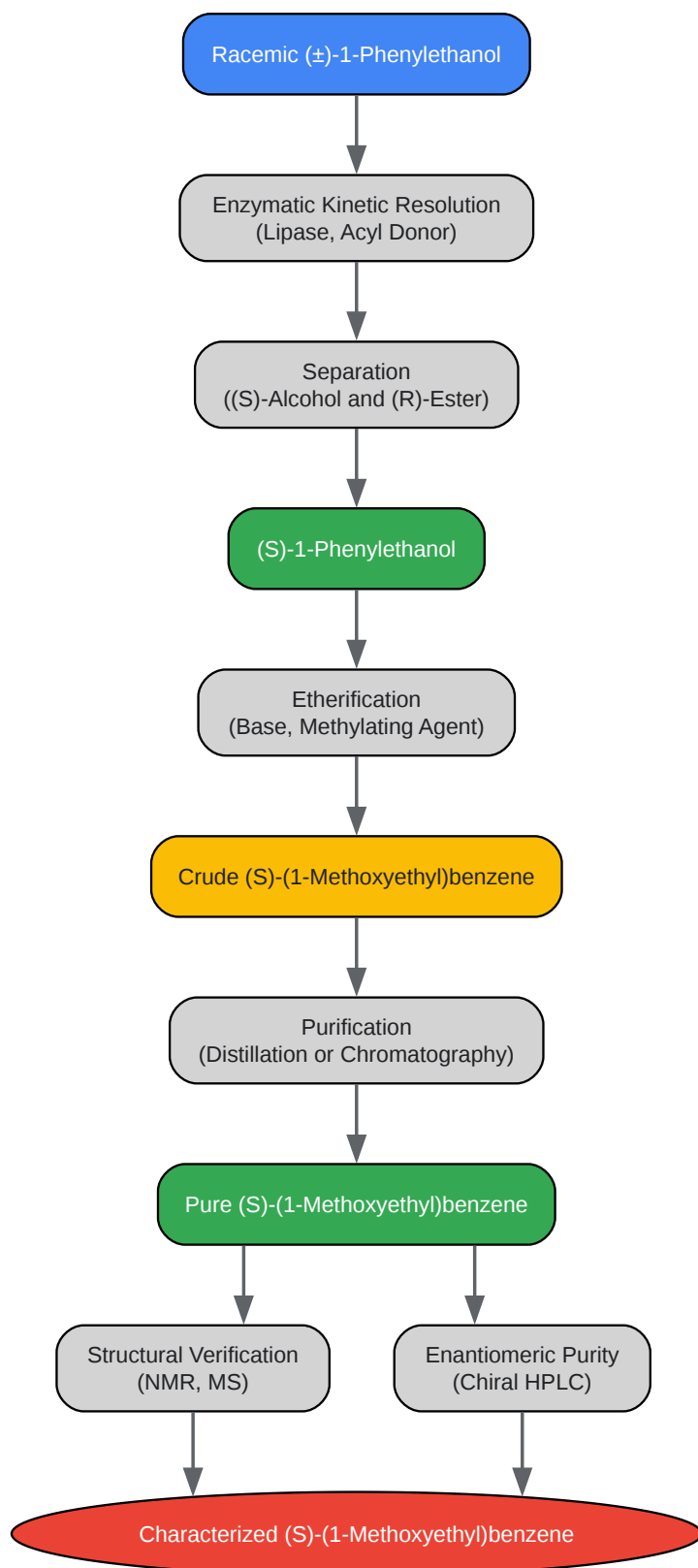
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Caption: Hypothetical workflow for investigating apoptosis induction by **(S)-(1-Methoxyethyl)benzene**.

This diagram illustrates a logical progression for testing the hypothesis that **(S)-(1-Methoxyethyl)benzene** induces apoptosis. Initial cell viability screens on cancer cell lines would determine its cytotoxic potential. If apoptosis is indicated, further experiments would elucidate the mechanism, such as investigating the activation of caspases and the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Experimental Workflow for Synthesis and Characterization

The overall process of obtaining and verifying enantiomerically pure **(S)-(1-Methoxyethyl)benzene** follows a structured workflow.



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Caption: Workflow for the synthesis and characterization of **(S)-(1-Methoxyethyl)benzene**.

This flowchart outlines the key stages, starting from the racemic precursor, proceeding through enzymatic resolution and chemical synthesis, and concluding with purification and rigorous analytical characterization to confirm both the chemical identity and enantiomeric purity of the final product.

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